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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical efficacy of two selective

MET tyrosine kinase inhibitors, SAR125844 and JNJ-38877605. The information presented is

collated from publicly available experimental data to assist researchers in understanding the

therapeutic potential and liabilities of these compounds.

Overview and Mechanism of Action
Both SAR125844 and JNJ-38877605 are small molecule inhibitors targeting the c-Met

(mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] The c-Met pathway,

when abnormally activated by its ligand, hepatocyte growth factor (HGF), or by genetic

alterations such as gene amplification or mutation, plays a crucial role in tumor cell

proliferation, survival, motility, and invasion.[3] By inhibiting the kinase activity of c-Met, these

compounds aim to disrupt these oncogenic signaling cascades.

SAR125844 is a potent and highly selective intravenous inhibitor of the MET receptor tyrosine

kinase.[4] It has shown nanomolar activity against wild-type MET and various mutants.[4]

JNJ-38877605 is an orally bioavailable, ATP-competitive inhibitor of c-Met.[2][5] While it

demonstrated high selectivity and potent inhibition of c-Met in preclinical studies, its clinical

development was terminated in a Phase I trial due to observed renal toxicity in human subjects.

[6][7] This toxicity was later attributed to the formation of species-specific insoluble metabolites.

[6]
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Quantitative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo

efficacy of SAR125844 and JNJ-38877605.

Table 1: In Vitro Kinase Inhibition and Cell Proliferation
Parameter SAR125844 JNJ-38877605

Cell Line/Assay
Condition

c-Met Kinase

Inhibition (IC50)
4.2 nM[4] 4 nM[2] Biochemical Assay

MET

Autophosphorylation

Inhibition (IC50)

1.4 nM[4] Not Reported Hs 746T cells

3.9 nM[4] Not Reported SNU-5 cells

5.1 nM[4] Not Reported MKN-45 cells

Cell Proliferation

Inhibition (IC50)
1-7 nM[4] 9.5 nM[2]

EBC-1 (MET-

amplified)

1-7 nM[4] 10.9 nM[2]
MKN-45 (MET-

amplified)

1-7 nM[4] 15.8 nM[2]
SNU-5 (MET-

amplified)

1-7 nM[4] Not Reported
Hs 746T (MET-

amplified)

Table 2: In Vivo Efficacy in Xenograft Models
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Compound Xenograft Model Dosing Regimen
Tumor Growth
Inhibition (TGI) /
Outcome

SAR125844 SNU-5 (gastric)
45 mg/kg, single i.v.

dose

Complete tumor

regression in 7 of 8

mice[8]

Hs 746T (gastric)

20 mg/kg, single i.v.

dose

(nanoformulation)

Maintained MET

inhibition and tumor

regression[8]

JNJ-38877605 GTL-16 (gastric)
40 mg/kg/day, p.o. for

72 hours

Significant decrease

in plasma biomarkers

(IL-8, GROα, uPAR)[2]

GTL-16 (gastric) Not specified

Dose-dependent

tumor growth

inhibition[3]

Signaling Pathway and Experimental Workflow
MET Signaling Pathway
The diagram below illustrates the simplified MET signaling pathway and the points of inhibition

by SAR125844 and JNJ-38877605. Upon HGF binding, the MET receptor dimerizes and

autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which

promote cancer cell activities. Both inhibitors block the initial autophosphorylation step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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